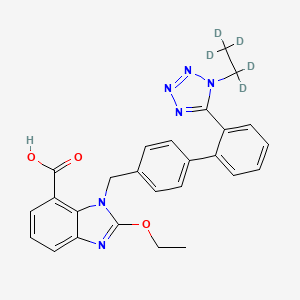
1H-1-Ethyl-d5 Candesartan
Overview
Description
1H-1-Ethyl-d5 Candesartan is a labelled impurity of Candesartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. . It is used in research settings to study the pharmacokinetics and pharmacodynamics of Candesartan.
Mechanism of Action
Target of Action
1H-1-Ethyl-d5 Candesartan is a chemical compound that belongs to the class of angiotensin II receptor antagonists . The primary target of this compound is the type-1 angiotensin II receptor (AT1) . This receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .
Mode of Action
This compound works by blocking the action of angiotensin II . It competes with angiotensin II for binding to the AT1 receptor . By inhibiting the binding of angiotensin II, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, it inhibits the effects of angiotensin II. This leads to vasodilation, decreased secretion of aldosterone, and ultimately, a reduction in blood pressure .
Pharmacokinetics
The pharmacokinetic properties of this compound are comparable to those of Candesartan . It is administered orally as a prodrug, which is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract
Result of Action
The primary result of the action of this compound is a decrease in blood pressure . By blocking the action of angiotensin II, it helps to relax the blood vessels, which in turn reduces blood pressure levels .
Biochemical Analysis
Biochemical Properties
It is known that it is a labelled analogue of Candesartan . The presence of five deuterium atoms in its structure helps to make the drug more stable and less likely to break down in the body .
Cellular Effects
It is known that Candesartan, the parent compound, helps to relax the blood vessels, which in turn reduces blood pressure levels .
Molecular Mechanism
It is known that Candesartan, the parent compound, works by blocking the action of a hormone called angiotensin II, which constricts blood vessels and raises blood pressure .
Temporal Effects in Laboratory Settings
It is known that the presence of deuterium atoms in its structure helps to make the drug more stable and less likely to break down in the body .
Dosage Effects in Animal Models
It is known that Candesartan, the parent compound, is typically taken once a day in the form of a tablet, with or without food .
Metabolic Pathways
It is known that Candesartan, the parent compound, is metabolized in the liver .
Transport and Distribution
It is known that Candesartan, the parent compound, is distributed widely in the body .
Subcellular Localization
It is known that Candesartan, the parent compound, is distributed widely in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Ethyl-d5 Candesartan involves the incorporation of deuterium atoms into the ethyl group of Candesartan. This is typically achieved through a series of chemical reactions starting from commercially available precursors. The key steps include:
Formation of the Tetrazole Ring: This involves the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The tetrazole ring is then coupled with a biphenyl moiety through a palladium-catalyzed cross-coupling reaction.
Deuteration: The ethyl group is replaced with an ethyl-d5 group using deuterated reagents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-1-Ethyl-d5 Candesartan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring and biphenyl moiety can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-1-Ethyl-d5 Candesartan is extensively used in scientific research, including:
Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of Candesartan in biological systems.
Pharmacodynamic Studies: To understand the interaction of Candesartan with its molecular targets.
Analytical Method Development: Used as a reference standard in the development and validation of analytical methods for Candesartan.
Quality Control: Employed in quality control processes for the production of Candesartan
Comparison with Similar Compounds
Similar Compounds
Candesartan: The parent compound, used for treating hypertension.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: Similar to Candesartan but with different pharmacokinetic properties
Uniqueness
1H-1-Ethyl-d5 Candesartan is unique due to its deuterium-labelled ethyl group, which makes it particularly useful in research settings for studying the pharmacokinetics and pharmacodynamics of Candesartan without interference from endogenous compounds .
Properties
IUPAC Name |
2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHVZUNUEWIVIB-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747749 | |
| Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-70-1 | |
| Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


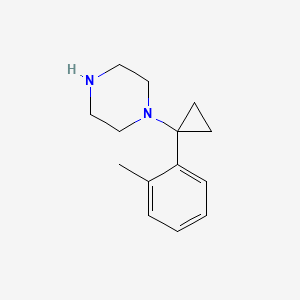
![2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580780.png)
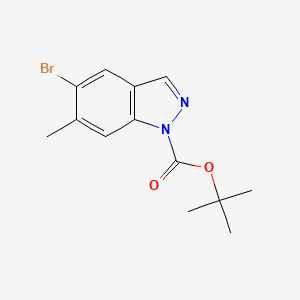
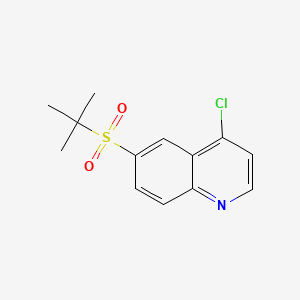
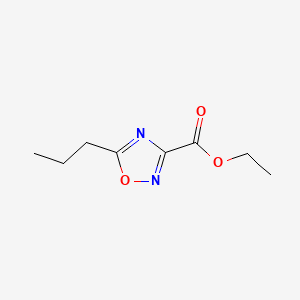
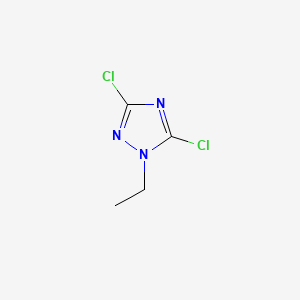
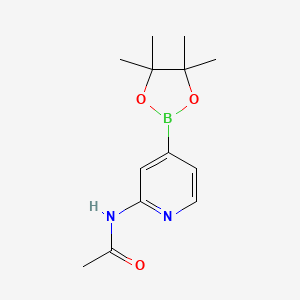
![4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile](/img/structure/B580787.png)
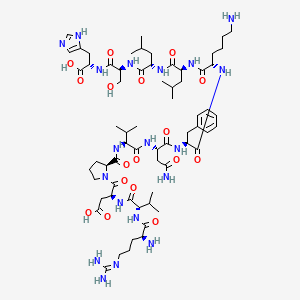
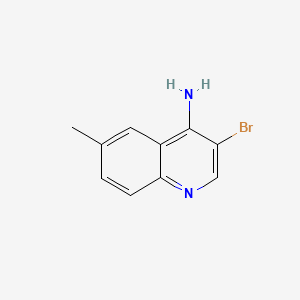
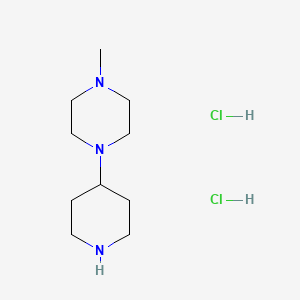

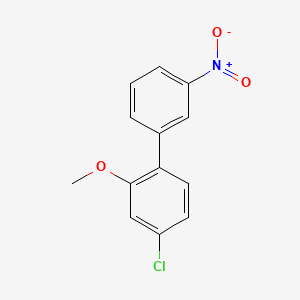
![1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B580796.png)
